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Compound of Interest

Compound Name: 9-Bromo-9-phenylfluorene

Cat. No.: B018599

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and
synthesis of 9-Bromo-9-phenylfluorene (Ci9H13Br), a key reagent in organic synthesis,
particularly recognized for its role as a bulky amine-protecting group.[1][2][3] The following
sections detail its characteristic spectroscopic data, a reliable experimental protocol for its
preparation, and a visualization of its primary application in chemical synthesis.

Spectroscopic Data

The spectroscopic data for 9-Bromo-9-phenylfluorene is summarized below. The data has
been compiled from verified sources to ensure accuracy and reliability for research and
development applications. While 13C NMR, Infrared, and UV-Vis data are well-documented,
detailed experimental data for tH NMR (including chemical shifts and coupling constants) and
mass spectrometry fragmentation are not readily available in publicly accessible literature.

Table 1: Nuclear Magnetic Resonance (NMR) and Mass
Spectrometry Data
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Source
Parameter Data Type Value .
Solvent/Conditions
67.5, 120.3, 126.1,
. _ 127.4,128.0, 128.3,
13C NMR Chemical Shifts (8) CDClIs
128.5,129.0, 138.1,
141.1, 149.6 ppm
Data not available in
1H NMR
searched resources.
Mass Spectrometry Molecular Weight 321.21 g/mol
Monoisotopic Mass 320.02006 Da Computed

Fragmentation Pattern  Data not available in

(m/z) searched resources.

Table 2: Infrared (IR) and Ultraviolet-Visible (UV-Vis)

Spectroscopy Data

Source
Spectroscopy Type Parameter Value .
Solvent/Conditions
3060 (m), 3000 (m),
_ 1600 (w), 1485 (m),
Absorption Peaks
IR (cm 1445 (s), 1150 (m), CHCIs
cm-
830 (w), 690 (m), 620
(m)
) A_max_ (nm) [e 310[4], 276, 238, 230,
UV-Vis Ethanol

(M-rcm )]

213

Experimental Protocols

The following protocols are based on a verified procedure from Organic Syntheses.[1]

Synthesis of 9-Bromo-9-phenylfluorene from 9-Phenyl-9-

fluorenol
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This procedure details the conversion of 9-phenyl-9-fluorenol to 9-bromo-9-phenylfluorene

via treatment with hydrobromic acid.

Materials and Equipment:

9-Phenyl-9-fluorenol

Toluene

48% Aqueous hydrobromic acid (HBr)
Sodium sulfate (NazSOa)

Ethyl acetate

Isooctane

Three-necked Morton flask (2-L) equipped with an overhead stirrer and a nitrogen-filled
balloon

Rotary evaporator

Procedure:

A solution of 9-phenyl-9-fluorenol in toluene (800 mL) is placed in the three-necked Morton
flask.

Aqueous hydrobromic acid (48%, 400 mL) is added to the flask.

The resulting two-phase mixture is stirred vigorously at room temperature (20-25°C) for 24
hours.

After the reaction period, the layers are separated. The aqueous layer is extracted with 400
mL of toluene.

The organic layers are combined and dried over anhydrous sodium sulfate.

The mixture is filtered, and the filter cake is washed with ethyl acetate (2 x 50 mL).
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e The combined organic filtrate and washings are concentrated on a rotary evaporator to yield
a yellow solid.

e The crude product is recrystallized from isooctane (approximately 1.25 L) to afford light-
yellow, lustrous flakes of 9-bromo-9-phenylfluorene.[1]

Acquisition of Spectroscopic Data

e 13C NMR: Spectra are recorded on a 400 MHz spectrometer using deuterated chloroform
(CDCIs) as the solvent.[1]

 |IR: Infrared spectra are obtained using a chloroform (CHCIs) solution.[1]
e UV-Vis: Ultraviolet-visible spectra are measured in ethanol.[1]

Core Application: Amine Protection Workflow

9-Bromo-9-phenylfluorene is frequently used to introduce the 9-phenylfluoren-9-yl (Pf)
protecting group to primary and secondary amines, particularly in the synthesis of amino acids
and peptides. The bulkiness of the Pf group provides steric protection. The following diagram
illustrates the general workflow for this protection reaction.

Workflow for Amine Protection using 9-Bromo-9-phenylfluorene
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Caption: General workflow for the protection of an amine using 9-Bromo-9-phenylfluorene.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 9-Bromo-9-
phenylfluorene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b018599#spectroscopic-data-of-9-bromo-9-
phenylfluorene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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